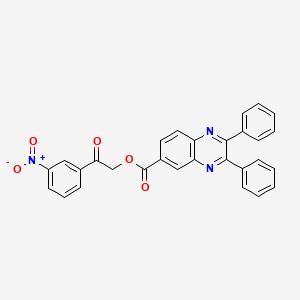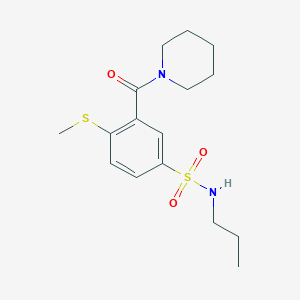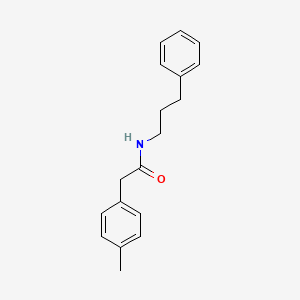
2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-6-quinoxalinecarboxylate
描述
2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-6-quinoxalinecarboxylate, also known as NPDQ, is a quinoxaline derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology, neuroscience, and biochemistry.
作用机制
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-6-quinoxalinecarboxylate involves its ability to bind to specific target molecules and inhibit their activity. In the case of PKC, this compound binds to the enzyme's regulatory domain and prevents it from interacting with other proteins, thereby inhibiting its activity. Similarly, this compound binds to the NMDA receptor and modulates its activity by altering the receptor's sensitivity to glutamate, a neurotransmitter involved in synaptic transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific target molecule being inhibited. For example, inhibition of PKC activity has been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as psoriasis and rheumatoid arthritis. Inhibition of the NMDA receptor has been shown to have potential therapeutic applications in the treatment of conditions such as depression and neuropathic pain.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-6-quinoxalinecarboxylate in lab experiments is its specificity for certain target molecules, which allows researchers to selectively modulate the activity of these molecules without affecting other cellular processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using this compound is that its effects may be difficult to interpret in complex biological systems, as it may interact with other molecules in ways that are not fully understood.
未来方向
There are many potential future directions for research involving 2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-6-quinoxalinecarboxylate. One area of interest is the development of more specific inhibitors of PKC and other target molecules, which may have greater therapeutic potential than this compound. Additionally, further research is needed to fully understand the effects of this compound on complex biological systems and to identify potential side effects or limitations of its use. Finally, the development of new methods for delivering this compound to specific tissues or cells may increase its usefulness in a variety of research applications.
科学研究应用
2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-6-quinoxalinecarboxylate has been used in a variety of scientific research applications due to its ability to selectively inhibit the activity of certain enzymes and receptors. For example, this compound has been shown to be a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in a wide range of cellular processes including cell growth and differentiation. Additionally, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
属性
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N3O5/c33-26(21-12-7-13-23(16-21)32(35)36)18-37-29(34)22-14-15-24-25(17-22)31-28(20-10-5-2-6-11-20)27(30-24)19-8-3-1-4-9-19/h1-17H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIQRPCJCOUFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])N=C2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-ethyl-5-{3-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4857101.png)

![N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4857128.png)
![N-ethyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4857140.png)
![N-(2-(2-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4857145.png)

![3-(4-methylphenyl)-2-(2-propyn-1-ylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4857155.png)
![3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4857165.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B4857173.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4857195.png)
![(4-methoxyphenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B4857199.png)

![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4857219.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4857225.png)